2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid
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Overview
Description
2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid is a complex organic compound with a unique structure. This compound is characterized by its pyrazinoindole core, which is fused with a dioxo group and a pentanoic acid side chain. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid typically involves multi-step organic reactions. The starting materials often include indole derivatives and pyrazine compounds. The reaction conditions may involve:
Condensation reactions: To form the pyrazinoindole core.
Oxidation reactions: To introduce the dioxo groups.
Alkylation reactions: To attach the pentanoic acid side chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification techniques: Such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: To form additional oxo groups.
Reduction: To convert oxo groups to hydroxyl groups.
Substitution: To replace functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield additional dioxo derivatives.
Reduction: May yield hydroxyl derivatives.
Substitution: May yield various substituted pyrazinoindole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential antimicrobial and cytotoxic properties.
Medicine: As a potential therapeutic agent for various diseases.
Industry: For its potential use in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid exerts its effects involves:
Molecular targets: Such as enzymes and receptors in biological systems.
Pathways involved: Including inhibition of microbial growth and induction of cytotoxicity in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Such as tryptophan and serotonin.
Pyrazine compounds: Such as pyrazinamide and phenazine.
Uniqueness
What sets 2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid apart is its unique combination of a pyrazinoindole core with a dioxo group and a pentanoic acid side chain. This structure imparts distinct chemical and biological properties that are not commonly found in other similar compounds.
Properties
Molecular Formula |
C17H26N2O4 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-(3-methyl-1,4-dioxo-5a,6,7,8,9,9a,10,10a-octahydro-3H-pyrazino[1,2-a]indol-2-yl)pentanoic acid |
InChI |
InChI=1S/C17H26N2O4/c1-3-6-13(17(22)23)18-10(2)15(20)19-12-8-5-4-7-11(12)9-14(19)16(18)21/h10-14H,3-9H2,1-2H3,(H,22,23) |
InChI Key |
GBVXUKWRYVJUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N1C(C(=O)N2C3CCCCC3CC2C1=O)C |
Origin of Product |
United States |
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